Benzyl (8-azabicyclo[3.2.1]octan-3-ylmethyl)carbamate
Description
Benzyl (8-azabicyclo[3.2.1]octan-3-ylmethyl)carbamate is a bicyclic amine derivative featuring an 8-azabicyclo[3.2.1]octane (nor-tropane) scaffold substituted with a benzyl carbamate group at the 3-position. This compound belongs to a class of molecules with significant pharmacological interest, particularly in targeting opioid and chemokine receptors due to their structural resemblance to tropane alkaloids . The 8-azabicyclo[3.2.1]octane core imports rigidity and stereochemical complexity, enabling selective interactions with biological targets. The benzyl carbamate moiety serves as a protective group or modulates pharmacokinetic properties, influencing solubility and receptor affinity .
Properties
Molecular Formula |
C16H22N2O2 |
|---|---|
Molecular Weight |
274.36 g/mol |
IUPAC Name |
benzyl N-(8-azabicyclo[3.2.1]octan-3-ylmethyl)carbamate |
InChI |
InChI=1S/C16H22N2O2/c19-16(20-11-12-4-2-1-3-5-12)17-10-13-8-14-6-7-15(9-13)18-14/h1-5,13-15,18H,6-11H2,(H,17,19) |
InChI Key |
FRZAQCULHJDUHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC1N2)CNC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (8-azabicyclo[3.2.1]octan-3-ylmethyl)carbamate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through several methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of stereoselective synthesis and desymmetrization processes are likely to be employed on a larger scale to ensure the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions
Benzyl (8-azabicyclo[3.2.1]octan-3-ylmethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives depending on the nucleophile employed.
Scientific Research Applications
Benzyl (8-azabicyclo[3.2.1]octan-3-ylmethyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl (8-azabicyclo[3.2.1]octan-3-ylmethyl)carbamate involves its interaction with specific molecular targets and pathways. The 8-azabicyclo[3.2.1]octane scaffold is known to interact with various receptors and enzymes, influencing biological processes at the molecular level . The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the 3-Position
The 3-position of the 8-azabicyclo[3.2.1]octane scaffold is a critical site for functionalization. Key analogs include:
Key Observations :
- Stereochemistry : Endo vs. exo configurations (e.g., vs. ) significantly alter receptor binding. The endo isomer of benzyl carbamate derivatives is often prioritized for its stability and affinity.
- Protective Groups : Benzyl carbamates (lipophilic) vs. tert-butyl carbamates (bulky, hydrolytically stable) influence solubility and synthetic utility .
- Pharmacological Activity : Triazole-substituted derivatives (e.g., Compound 16) exhibit dual receptor targeting, while benzyl carbamates are explored for opioid modulation .
Chain-Length Variations in Carbamate Derivatives
Alkyl chain length in carbamate analogs affects bioactivity:
Longer chains (C9) may enhance membrane permeability but reduce target specificity compared to shorter chains .
Pharmacological and Physicochemical Properties
Physicochemical Properties
| Property | Benzyl Carbamate (CAS 913575-14-1) | tert-Butyl Carbamate |
|---|---|---|
| Molecular Weight | 260.33 | 226.30 |
| Hydrogen Bond Donors | 2 | 1 |
| LogP (Predicted) | 2.8 | 1.5 |
| Solubility | Low (lipophilic) | Moderate |
Biological Activity
Benzyl (8-azabicyclo[3.2.1]octan-3-ylmethyl)carbamate is a compound of significant interest due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is classified as a tropane alkaloid and features the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₂N₂O₂ |
| Molecular Weight | 274.36 g/mol |
| IUPAC Name | benzyl N-(8-azabicyclo[3.2.1]octan-3-ylmethyl)carbamate |
| CAS Number | 2231666-52-5 |
The compound exhibits a bicyclic structure characterized by an azabicyclo framework that is essential for its biological interactions.
The biological activity of this compound primarily involves its interaction with various receptors and enzymes in the body:
- Receptor Interaction : The compound may interact with neurotransmitter receptors, influencing signaling pathways related to cognition and pain modulation.
- Enzyme Inhibition : It has been suggested that this compound may inhibit certain enzymes, potentially affecting metabolic processes.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
Antimicrobial Activity
Research indicates that compounds within the tropane alkaloid family exhibit antimicrobial properties. This compound has shown potential against various bacterial strains, although specific data on its efficacy is limited.
Neuropharmacological Effects
Due to its structural similarity to known psychoactive compounds, this carbamate may possess neuropharmacological effects, including:
- Cognitive Enhancement : Potential applications in enhancing memory or cognitive function.
- Analgesic Properties : Possible use in pain management therapies.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
- Study on Antibacterial Resistance : A review highlighted the importance of developing new compounds to combat antibiotic-resistant bacteria, suggesting that derivatives of tropane alkaloids could be promising candidates for further research .
- Neuroactive Compounds : Research into structurally similar compounds has indicated potential neuroactive properties, which warrant further investigation into their mechanisms and therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
